4-(2,5-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 233.24 g/mol. It is classified as a heterocyclic compound, specifically an imidazopyridine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase inhibitor, which is relevant in treating various inflammatory and autoimmune diseases .
The synthesis of 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves a multi-step process that includes:
The molecular structure of 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. Key structural data include:
C1CNCC2=C1N=C(N2)C3=C(C=C(C=C3)F)F
ZYYWBFXCBFDOOZ-UHFFFAOYSA-N
The chemical reactivity of 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine primarily involves its role as a Janus kinase inhibitor. Janus kinases are critical in the signaling pathways of various cytokines and growth factors involved in inflammation and immune response. By inhibiting these enzymes:
Key physical and chemical properties of 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
These properties are essential for understanding its behavior in biological systems and during formulation development.
The primary applications of 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine lie within medicinal chemistry:
The synthesis of 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hinges on efficient condensation between the imidazo[4,5-c]pyridine core and fluorinated benzaldehydes. This typically employs 2,5-difluorobenzaldehyde as the electrophile, reacting with 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine under acid catalysis. The electron-withdrawing fluorine atoms reduce benzaldehyde reactivity, necessitating optimized conditions:
Table 1: Optimization of Fluorinated Benzaldehyde Condensation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
PTSA (10 mol%) | Toluene | 80 | 6 | 78 |
Sc(OTf)₃ (5 mol%) | DCE | 60 | 4 | 85 |
None | DMF | 100 | 12 | 45 |
Fluorine positioning (2,5- vs. 2,4- or 3,5-) significantly impacts electronic density and sterics. The 2,5-difluoro configuration enhances electrophilicity while minimizing steric hindrance, achieving >80% yield in optimized setups [1].
The Pictet–Spengler reaction is pivotal for constructing the tetrahydroimidazo[4,5-c]pyridine scaffold with high regioselectivity. This intramolecular cyclization requires activating the imine intermediate I (from Sec. 1.1.1) under acidic conditions:
Fig. 1: Key Synthetic Steps
(A) Imine Formation: Fluorinated Benzaldehyde + Imidazopyridine Core →[Acid] Imine Intermediate I (B) Pictet–Spengler Cyclization: I →[H⁺] Iminium Ion → Cyclization → 4-(2,5-Difluorophenyl) Product
Enantioselective variants use chiral Brønsted acids (e.g., BINOL-phosphates), though diastereocontrol remains challenging for non-tryptophan substrates [2] [8].
N5-functionalization diversifies the scaffold’s physicochemical and target-binding properties. Key strategies include:
Table 2: N5-Substituent Impact on Calculated LogP and Aqueous Solubility
N5-Substituent (R) | *LogP | Solubility (µg/mL, pH 7.4) |
---|---|---|
H | 1.8 | 420 |
CH₃ | 2.1 | 310 |
CH₂CH₂OH | 1.5 | 680 |
COCH₃ | 2.0 | 250 |
CH₂C₆H₅ | 3.3 | 85 |
*Calculated using ChemAxon
SAR studies reveal that polar N5-groups (e.g., CH₂CH₂OH) enhance solubility without compromising membrane permeability, while arylalkyl groups (Bn) increase LogP, favoring CNS penetration [6] [9].
The 2,5-difluorophenyl moiety at C4 is essential for target binding (e.g., kinase hinge recognition), with ortho-fluorine boosting potency 5-fold over meta-substituted analogs [1] [7]. N5-modulations (Table 2) fine-tune bioavailability:
Table 3: SAR Summary of Key Modifications
Position | Modification | Effect on Activity | Role |
---|---|---|---|
C4-Aryl | 2,5-Difluoro | IC₅₀ = 0.09 µM (PI3Kα) | H-bond acceptor, hydrophobic fit |
3,5-Difluoro | IC₅₀ = 0.43 µM | Reduced potency | |
N5 | H | Moderate metabolic stability | Hydrogen-bond donor |
CH₂CH₂OH | Improved solubility (>500 µg/mL) | TPSA enhancement | |
COCH₃ | Reduced hERG inhibition | Basicity modulation |
Future directions focus on C7-azetidine incorporation for 3D complexity and biaryl N5-groups for allosteric kinase inhibition [7] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4